](/img/structure/B1234056.png)

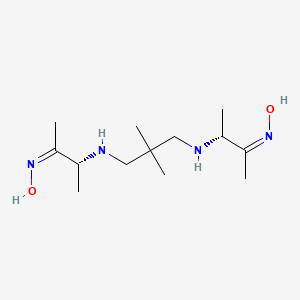

[As(CH3)O2](2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

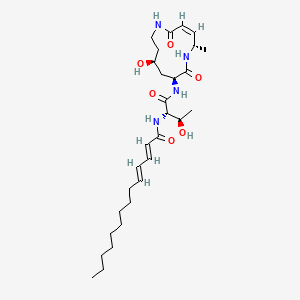

Methylarsonite is an arsenic oxoanion obtained deprotonation of both arsenite OH groups of methylarsonous acid. It derives from an arsonite(2-). It is a conjugate base of a methylarsonous acid.

Scientific Research Applications

Synthesis and Characterization in Metal Complexes

A study by Kadish et al. (2000) explored the synthesis, characterization, and electrochemistry of arsenic, antimony, and bismuth corroles. This included compounds such as [(OEC)AsV(CH3)]+ClO4- and (OEC)M where M = As(III), Sb(III), or Bi(III), and OEC is the trianion of octaethylcorrole. The study focused on the redox reactions of these complexes and their characterization using spectroscopic methods.

Reactivity in Atmospheric and Environmental Chemistry

The reaction of methyl radical (CH3) with O2 and its relevance in atmospheric chemistry was investigated in various studies. For instance, Braun-Unkhoff et al. (1995) and Michael et al. (1999) both examined the CH3 + O2 reaction at high temperatures, which is crucial for understanding the oxidation processes in the Earth's atmosphere.

Environmental Oxidation Processes

The oxidation kinetics of As(III) with various oxidants, crucial for understanding arsenic behavior in the environment, were studied by Dodd et al. (2006). Their research focused on the reaction of As(III) with free available chlorine, ozone, and monochloramine in buffered solutions, providing insights into arsenic redox reactions in the environment and arsenic removal processes.

Application in Analytical Chemistry

The reactivity and analytical performance of oxygen as a cell gas in inductively coupled plasma tandem mass spectrometry were explored by Virgilio et al. (2016). Their research categorized elements based on their reactivity with oxygen and investigated the impact on analytical signal profiles, sensitivities, and limits of detection, which is crucial for accurate and sensitive analytical measurements.

Oxidation of Sulfides

A crown-shaped Ru-substituted arsenotungstate was synthesized and characterized by Han et al. (2018) for the selective oxidation of sulfides using hydrogen peroxide. This research highlights the use of arsenotungstate complexes in catalysis, particularly in the oxidation of sulfides, which is a significant reaction in organic synthesis and environmental chemistry.

properties

Molecular Formula |

CH3AsO2-2 |

|---|---|

Molecular Weight |

121.955 g/mol |

IUPAC Name |

methyl(dioxido)arsane |

InChI |

InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2 |

InChI Key |

OMPSDEOAXJHSLH-UHFFFAOYSA-N |

SMILES |

C[As]([O-])[O-] |

Canonical SMILES |

C[As]([O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)

![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)

![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1233983.png)

![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)

![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)

![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1233996.png)